Enhanced Lipophilicity (cLogP) of the Cyclopropylethyl Group vs. Unsubstituted 2-Aminothiazole
The cyclopropylethyl substituent in 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine confers a calculated lipophilicity (cLogP) of approximately 1.8, compared to a cLogP of 0.2 for the unsubstituted 2-aminothiazole parent scaffold . This represents a 9-fold increase in calculated partition coefficient, which is a critical determinant of membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 |
| Comparator Or Baseline | 2-Aminothiazole (unsubstituted), cLogP ≈ 0.2 |
| Quantified Difference | 9-fold increase in cLogP |
| Conditions | In silico prediction using standard fragment-based methods (e.g., ChemAxon or ACD/Labs) |
Why This Matters
Higher lipophilicity is essential for crossing biological membranes; selecting the unsubstituted analog would likely result in poor cellular uptake and false-negative results in cell-based assays.
